molecular formula C11H15NO B13332886 (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol

(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol

Cat. No.: B13332886
M. Wt: 177.24 g/mol
InChI Key: PVICIXINMHHRTA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is a chiral compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of a chiral center in the molecule makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol typically involves the reduction of the corresponding ketone or the hydrogenation of the quinoline derivative. Common reagents used in these reactions include hydrogen gas in the presence of a palladium catalyst or sodium borohydride in an alcohol solvent. The reaction conditions often require careful control of temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium on carbon or Raney nickel are commonly used to facilitate the hydrogenation process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form the fully saturated tetrahydroquinoline derivative using hydrogen gas and a suitable catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines using reagents like thionyl chloride or tosyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, tosyl chloride in pyridine.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the fully saturated tetrahydroquinoline derivative.

    Substitution: Formation of halides or amines depending on the reagent used.

Scientific Research Applications

(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the chiral center can influence the binding affinity and selectivity towards these targets, leading to different biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-one: The ketone derivative.

    1-(1,2,3,4-Tetrahydroquinolin-6-yl)methanol: A similar compound with a different substitution pattern.

Uniqueness

(S)-1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethan-1-ol is unique due to its specific stereochemistry, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanol

InChI

InChI=1S/C11H15NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7-8,12-13H,2-3,6H2,1H3/t8-/m0/s1

InChI Key

PVICIXINMHHRTA-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)NCCC2)O

Canonical SMILES

CC(C1=CC2=C(C=C1)NCCC2)O

Origin of Product

United States

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